molecular formula C10H7ClN2O B8730116 3-(4-Chlorophenyl)pyrazin-2(1H)-one CAS No. 88066-92-6

3-(4-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B8730116
CAS No.: 88066-92-6
M. Wt: 206.63 g/mol
InChI Key: MTXNUUHMRIRMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)pyrazin-2(1H)-one (CAS 88066-92-6) is a versatile pyrazinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrazinone core is a privileged scaffold found in a range of natural products and bioactive molecules, making it a key building block for the synthesis of pharmacologically active compounds . This structure is involved in the preparation of molecules that target various enzymes and pathways, with research applications spanning the development of antiviral, antifungal, and anti-inflammatory agents . As a synthetic intermediate, this compound is a valuable precursor for further derivatization. The pyrazinone ring can be selectively functionalized, for example through N-alkylation, to generate reactive species such as 1H-pyrazinium-3-olates. These dipolar intermediates are highly useful in cycloaddition reactions for the construction of complex, nitrogen-bridged bicyclic structures, which are common in natural product synthesis . Researchers will find this compound particularly useful in programs aimed at developing new enzyme inhibitors or exploring structure-activity relationships (SAR) around the pyrazinone heterocycle. This product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88066-92-6

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14)

InChI Key

MTXNUUHMRIRMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Chlorophenyl Pyrazin 2 1h One and Analogues

Classical Approaches to Pyrazinone Ring System Formation

The foundational methods for constructing the pyrazinone ring system have traditionally relied on cyclocondensation reactions and the oxidation of heterocyclic precursors. These methods remain fundamental in the synthesis of a wide array of pyrazinone derivatives.

Cyclocondensation Reactions of α-Amino Ketones or Dicarbonyl Compounds

A primary and versatile method for pyrazinone synthesis involves the cyclocondensation of α-amino ketones or their derivatives with dicarbonyl compounds. rsc.orgnih.gov This approach builds the pyrazinone ring by forming two new nitrogen-carbon bonds. A common strategy involves the reaction of an α-amino ketone with a glyoxylic acid derivative. For instance, the synthesis of 3-alkyl-5-aryl-2(1H)-pyrazinones can be achieved by reacting an α-amino ketone bearing an aryl group with a sodium glyoxylate (B1226380) derivative, using ammonium (B1175870) acetate (B1210297) as the nitrogen source for cyclization. rsc.orgnih.gov

Another classical approach involves the condensation of a 1,2-disubstituted α-amino ketone hydrochloride with a 2-halo-substituted acid halide. The resulting ketoamide is then treated with ammonia (B1221849) to form a dihydropyrazine (B8608421), which subsequently undergoes air oxidation to yield the final pyrazinone. rsc.orgnih.gov

The reaction of α-aminoamides with 1,2-diketone mono-Schiff bases also represents a viable pathway to 2(1H)-pyrazinones. researchgate.net These methods, while established, offer a reliable route to a variety of substituted pyrazinones.

Oxidation of Dihydropyrazines and Related Precursors

The oxidation of a pre-formed dihydropyrazine ring is a common final step in many pyrazinone syntheses. rsc.orgnih.gov Dihydropyrazines are often more readily accessible through cyclization reactions and can be efficiently converted to the corresponding pyrazinones. Air oxidation is a simple and effective method, particularly when the dihydropyrazine is susceptible to aromatization. rsc.orgnih.gov For less reactive substrates, or when milder conditions are required, various oxidizing agents can be employed. A notable example involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the oxidation of dihydropyrazinones to their corresponding pyrazinone counterparts. nih.gov

Targeted Synthesis of 3-(4-Chlorophenyl)pyrazin-2(1H)-one

The specific synthesis of this compound leverages the classical methodologies with precursors tailored to introduce the 4-chlorophenyl substituent at the desired position.

Precursor Synthesis and Functionalization Strategies

The key precursors for the synthesis of this compound are α-amino amides or α-amino ketones bearing the 4-chlorophenyl group. For example, 2-amino-2-(4-chlorophenyl)acetamide (B1278162) can be a crucial starting material. The synthesis of such precursors often begins with 4-chlorobenzaldehyde (B46862) or a related compound.

Another important class of precursors are α-aminonitriles, which can be synthesized via a Strecker-type reaction involving a primary amine, an aldehyde (such as 4-chlorobenzaldehyde), and a cyanide source. rsc.org If the primary amine is weakly nucleophilic, a two-step procedure can be employed, which involves the initial formation of an imine followed by a reaction with trimethylsilyl (B98337) cyanide (TMSCN). rsc.org

Reaction Conditions and Optimization Parameters for Pyrazinone Core Construction

The construction of the pyrazinone core for this compound can be achieved by reacting a suitable precursor, such as 2-amino-2-(4-chlorophenyl)acetamide, with a glyoxal (B1671930) derivative. The reaction conditions, including solvent, temperature, and catalyst, are critical for maximizing the yield and purity of the final product.

For instance, the cyclization step can be carried out in a refluxing solvent like ethanol (B145695) with a nitrogen source such as ammonium acetate. rsc.orgnih.gov Optimization of reaction conditions often involves screening different solvents, bases, and reaction times to achieve the desired outcome. For example, in the synthesis of related heterocyclic systems, a systematic investigation of bases and solvent systems has been shown to significantly impact the yield.

ParameterVariationObservationReference
Nitrogen Source Ammonium AcetateEffective for cyclization of diketoamides. rsc.orgnih.gov
Solvent Ethanol, DMFCommon solvents for cyclization reactions. rsc.orgresearchgate.net
Temperature Room Temperature to RefluxDependent on the specific reactivity of precursors. rsc.orgresearchgate.net
Catalyst Acid or Base CatalysisCan be used to facilitate condensation and cyclization. researchgate.net

Advanced Synthetic Strategies for Substituted Pyrazinones

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of substituted pyrazinones, including the use of microwave irradiation and palladium-catalyzed cross-coupling reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 3,5-diaryl-2(1H)-pyrazinones has been successfully achieved by reacting an arylglyoxylic acid with an α-amino ketone under microwave irradiation, significantly reducing reaction times compared to conventional heating. rsc.orgnih.gov This technique has also been applied to the synthesis of various pyrazole (B372694) and pyrazoline derivatives, highlighting its broad applicability in heterocyclic chemistry. nih.govcolab.wsmdpi.comdergipark.org.trnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provide a powerful means to introduce aryl substituents onto the pyrazinone core. organic-chemistry.orgnih.govelsevierpure.comresearchgate.net For instance, a pre-functionalized pyrazinone bearing a halogen or triflate group can be coupled with an arylboronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to introduce a diverse range of substituents. organic-chemistry.orgnih.gov This strategy allows for the late-stage functionalization of the pyrazinone scaffold, which is highly advantageous for the creation of chemical libraries for drug discovery.

StrategyDescriptionAdvantagesReference
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the cyclization reaction.Reduced reaction times, often improved yields. rsc.orgnih.govdergipark.org.tr
Palladium-Catalyzed Cross-Coupling Introduction of aryl groups onto the pyrazinone ring via reactions like Suzuki or Buchwald-Hartwig coupling.High efficiency, broad substrate scope, late-stage functionalization. organic-chemistry.orgnih.govelsevierpure.comresearchgate.net

Multicomponent Reactions (MCRs) for Pyrazinone Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazinones from simple, readily available starting materials in a single synthetic operation. One of the most prominent strategies for synthesizing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This method, originally developed by Jones and later refined by Karmas and Spoerri, allows for the formation of the key N1-C6 and N4-C5 bonds in one pot. rsc.orgnih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazinones by varying the amino acid amide and the dicarbonyl component. For the synthesis of a 3-aryl-substituted pyrazinone, an α-amino acid amide would react with an arylglyoxal.

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be adapted for pyrazinone synthesis. This strategy involves the reaction of an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to form an α-acylamino carboxamide intermediate. A subsequent deprotection and cyclization sequence can then yield the desired pyrazinone ring. rsc.org

Reaction Type Starting Materials Key Features Potential for this compound
Jones, Karmas & Spoerri Condensationα-Amino acid amides, 1,2-Dicarbonyl compoundsOne-pot synthesis, good regioselectivity. rsc.orgReaction of an appropriate amino acid amide with 4-chlorophenylglyoxal would directly lead to the target scaffold.
Ugi-based StrategyIsocyanide, N-protected amino acid, amine, carbonyl compoundHigh diversity, convergent approach. rsc.orgA multi-step sequence starting with a Ugi reaction could be designed to incorporate the 4-chlorophenyl moiety.

Transition Metal-Catalyzed Coupling Reactions in Pyrazinone Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, including pyrazinones. These methods are typically employed to introduce aryl, alkyl, or other functional groups onto a pre-existing pyrazinone core, often a halogenated derivative.

Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are widely used for C-C bond formation on pyrazine (B50134) systems. acs.org For instance, a 3-halo-2(1H)-pyrazinone can be coupled with 4-chlorophenylboronic acid (in a Suzuki coupling) or a corresponding organostannane (in a Stille coupling) to introduce the desired aryl group at the 3-position. A notable strategy involves the use of 3,5-dihalo-2(1H)-pyrazinones as platforms for sequential functionalization. nih.gov A site-selective coupling can be performed at one of the halogenated positions, followed by further modification or removal of the second halogen. nih.gov

More recently, rhodium(III)-catalyzed C-H activation and oxidative annulation have emerged as a powerful method for functionalizing 5-aryl pyrazinones. acs.org This approach utilizes the pyrazinone ring itself as a directing group to functionalize an adjacent aryl ring, showcasing the evolving capabilities of transition metal catalysis in this area. acs.org

Catalyst/Reaction Substrate Reagent Conditions Outcome
Palladium (Suzuki Coupling)3-Bromo-2(1H)-pyrazinone4-Chlorophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), baseThis compound
Palladium (Site-selective Coupling)3,5-Dibromo-2(1H)-pyrazinone(Hetero)aryl amineBase-mediated or Pd-catalyzedSelective substitution at C3 or C5 nih.gov
Rhodium(III) (C-H Activation)5-Aryl-2(1H)-pyrazinoneAlkyne[RhCp*Cl₂]₂, AgSbF₆, solventAnnulation on the 5-aryl ring acs.org

Stereoselective Synthesis of Pyrazinone Scaffolds

The development of stereoselective methods for the synthesis of chiral pyrazinone scaffolds is crucial, particularly for applications in medicinal chemistry. Asymmetric synthesis can introduce chirality either during the construction of the pyrazinone ring or through the modification of a prochiral substrate.

One approach involves the use of chiral starting materials. For example, the cyclization of diastereomerically pure α-aminonitriles, derived from a chiral amine like (R)- or (S)-α-methylbenzylamine, can lead to the formation of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones with high diastereomeric purity. rsc.org The stereochemistry of the newly formed chiral axis is determined by the configuration of the nitrile-bearing carbon atom. rsc.org

Another strategy is the asymmetric hydrogenation of a pyrazin-2-ol (the tautomer of a 2(1H)-pyrazinone) to create chiral piperazin-2-ones, the saturated analogues of pyrazinones. This has been achieved with excellent diastereoselectivities and enantioselectivities using palladium catalysts with chiral phosphine (B1218219) ligands. rsc.org While this method yields a saturated ring, it demonstrates the potential for catalytic asymmetric transformations on the pyrazinone system.

Strategy Chiral Source Key Transformation Product Type
Diastereoselective CyclizationChiral α-aminonitrileCyclization with oxalyl chlorideAtropisomeric pyrazinones rsc.org
Catalytic Asymmetric HydrogenationChiral Pd-phosphine catalystHydrogenation of pyrazin-2-olChiral piperazin-2-ones rsc.org
Chiral Building BlocksChiral α-amino acidsRing-forming reactionsChiral pyrazinones nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of pyrazinone compounds and their synthetic intermediates are critical steps to ensure the chemical purity of the final products. Standard chromatographic and extraction techniques are routinely employed.

Liquid-liquid extraction is a common first step after a reaction work-up to separate the desired product from inorganic salts and highly polar impurities. The choice of solvent is crucial and depends on the polarity of the target compound.

Flash column chromatography on silica (B1680970) gel is the most widely used technique for the purification of pyrazinones and their precursors. rsc.orgnih.gov A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the compounds from the column based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC).

In some cases, crystallization can be an effective method for purifying the final product, especially for solid compounds. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. For basic pyrazinone derivatives, purification can sometimes be achieved by forming an acid addition salt, crystallizing the salt, and then neutralizing it to recover the purified free base. google.com

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl Pyrazin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Core

The pyrazinone ring, being a π-deficient system, generally exhibits low reactivity towards electrophilic substitution reactions. researchgate.net The presence of two nitrogen atoms in the ring withdraws electron density, making it less susceptible to attack by electrophiles. However, the reactivity can be enhanced by the presence of activating groups on the ring. researchgate.net

Conversely, the electron-deficient nature of the pyrazinone core makes it a good candidate for nucleophilic substitution reactions. Halogenated pyrazinones, for instance, readily undergo displacement reactions with various nucleophiles. rsc.org These reactions typically occur at the carbon atoms adjacent to the nitrogen atoms, where the electron density is lowest. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines

ReactantNucleophileProductReaction Conditions
2,3-DichloropyrazineSodium benzyl (B1604629) oxide2,3-DibenzyloxypyrazineBoiling benzene
2,3-DichloropyrazineSodium benzyl oxide1,4-Dibenzylpyrazine-2(1H),3(4H)-dioneBoiling xylene

This table illustrates the versatility of nucleophilic substitution on the pyrazinone core, with the reaction outcome being dependent on the specific conditions employed. rsc.org

Ring Transformations and Rearrangement Reactions of Pyrazinone Derivatives

Pyrazinone derivatives can undergo a variety of ring transformation and rearrangement reactions, often leading to the formation of other heterocyclic systems. beilstein-archives.orgmdpi.comnih.govrsc.org These reactions can be initiated by various reagents and conditions, highlighting the synthetic versatility of the pyrazinone scaffold.

For instance, some pyrazinone derivatives have been shown to undergo rearrangement to form hydantoin (B18101) derivatives in the presence of isocyanic acid. beilstein-archives.orgmdpi.com This transformation involves a significant structural reorganization of the initial pyrazinone ring system. Additionally, ring-opening reactions of pyrazinones can occur, providing access to acyclic intermediates that can be used in the synthesis of other complex molecules. sciencepub.net

Table 2: Examples of Rearrangement and Ring Transformation Reactions

Starting MaterialReagent/ConditionProductType of Reaction
Pyrazino[2,3-c]quinolin-5(6H)-onesIsocyanic acidHydantoin derivativesMolecular rearrangement
Furanone derivativesHydrazine hydratePyridazinone derivativesRing transformation

This table provides examples of the diverse rearrangement and ring transformation reactions that pyrazinone and related heterocyclic systems can undergo. beilstein-archives.orgmdpi.comsciencepub.net

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of these chemical transformations is crucial for predicting reaction outcomes and designing new synthetic routes. The formation of the pyrazinone core itself often involves a multi-step process, such as the acylation of an α-aminonitrile followed by cyclization. nih.gov

In nucleophilic substitution reactions, the mechanism typically involves the attack of the nucleophile on an electron-deficient carbon atom of the pyrazinone ring, leading to the displacement of a leaving group. rsc.org The regioselectivity of these reactions is often governed by the electronic properties of the pyrazinone ring and the nature of the substituents present.

Mechanistic studies of rearrangement reactions have revealed complex pathways involving intermediates such as isocyanates. beilstein-archives.org For example, the rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones to hydantoins is proposed to proceed through a series of bond-breaking and bond-forming steps, ultimately leading to the observed product. beilstein-archives.orgmdpi.com

Structure Activity Relationship Sar Studies and Derivative Design for Pyrazinone Based Compounds

Design Principles for Pyrazinone Analogues

The design of novel pyrazinone analogues is a process guided by established medicinal chemistry principles. This involves a careful analysis of how modifications to the core pyrazinone structure and its substituents influence the compound's interaction with biological targets.

Substituent Effects on Pyrazinone Scaffolds and Aromatic Rings

The biological activity of pyrazinone derivatives is highly sensitive to the nature and placement of substituents on both the pyrazinone core and any attached aromatic rings. Research has consistently shown that even minor chemical alterations can lead to significant changes in potency and selectivity.

Isosteric and Bioisosteric Replacements in Pyrazinone Chemical Space

Isosteric and bioisosteric replacement strategies are frequently employed to fine-tune the properties of lead compounds. This involves substituting atoms or functional groups with others that have similar physical or chemical properties (isosteres) or that elicit a similar biological response (bioisosteres).

In the realm of pyrazinone chemistry, the phenyl ring is often a target for bioisosteric replacement with various five- or six-membered heteroaromatic rings. This can lead to improved solubility, altered metabolic profiles, and new interactions with the biological target. Similarly, the substituent on the aromatic ring can be replaced with a bioisostere to modulate its electronic and steric character. For example, a chlorine atom might be replaced by a trifluoromethyl group to increase lipophilicity and potentially enhance binding.

SAR Profiling of 3-(4-Chlorophenyl)pyrazin-2(1H)-one Derivatives

The specific SAR of this compound has been extensively mapped through the synthesis and evaluation of numerous derivatives. These studies have provided valuable insights into the structural requirements for biological activity.

Impact of Substitutions on the Pyrazinone Ring

Modifications to the pyrazinone ring of this compound can have a profound impact on its biological profile. The N1 position is a common site for derivatization, with the introduction of various alkyl or aryl groups influencing the compound's lipophilicity and metabolic stability. Substitutions at the C5 and C6 positions can also modulate activity by altering the electronic distribution within the ring and introducing new steric interactions.

Role of the Chlorophenyl Group in Modulating Biological Activity

The 4-chlorophenyl group at the C3 position is a key pharmacophoric element for many biologically active pyrazinones. The presence of the chlorine atom at the para-position is often crucial for high potency, likely due to a combination of favorable electronic effects and the potential for halogen bonding with the target protein. The position of the halogen is also critical; moving the chlorine to the meta or ortho positions typically results in a significant loss of activity, highlighting the precise geometric requirements for optimal binding.

Lead Optimization Strategies in Pyrazinone Chemical Space

Lead optimization is a critical phase in the drug discovery process, aimed at refining the properties of a promising lead compound to generate a preclinical candidate. For pyrazinone-based compounds, a variety of strategies are employed to enhance their therapeutic potential.

A primary strategy involves leveraging computational tools for structure-based drug design. By understanding how a lead compound binds to its target, researchers can design new analogues with improved affinity and selectivity. Another key focus of lead optimization is the improvement of pharmacokinetic properties. This can involve modifying the molecule to increase its metabolic stability, enhance its oral bioavailability, or reduce its potential for off-target effects.

The following interactive table summarizes the effects of various substitutions on the biological activity of this compound derivatives, as reported in the scientific literature.

Compound NameModificationPosition of ModificationObserved Effect on Biological Activity
3-phenylpyrazin-2(1H)-oneRemoval of ChlorineC4 of Phenyl RingGenerally leads to a significant decrease in potency.
3-(4-Bromophenyl)pyrazin-2(1H)-oneChlorine to BromineC4 of Phenyl RingPotency is often maintained or slightly altered.
3-(4-Fluorophenyl)pyrazin-2(1H)-oneChlorine to FluorineC4 of Phenyl RingPotency can be maintained or slightly decreased.
3-(3-Chlorophenyl)pyrazin-2(1H)-oneChlorine position changeC3 of Phenyl RingTypically results in a substantial loss of activity.
1-Methyl-3-(4-chlorophenyl)pyrazin-2(1H)-oneMethylationN1 of Pyrazinone RingCan have variable effects, potentially altering solubility and potency.
5-Methyl-3-(4-chlorophenyl)pyrazin-2(1H)-oneMethylationC5 of Pyrazinone RingMay introduce steric hindrance, leading to reduced activity.

Through the iterative application of these design and optimization principles, medicinal chemists continue to explore the vast chemical space of pyrazinones, paving the way for the development of novel and improved therapeutic agents.

Biological Activity and Molecular Mechanisms of 3 4 Chlorophenyl Pyrazin 2 1h One Derivatives

Investigation of Specific Biological Targets and Pathways

The therapeutic effects of 3-(4-chlorophenyl)pyrazin-2(1H)-one derivatives are rooted in their ability to interact with specific biological targets, including enzymes and receptors, thereby modulating their function and influencing cellular signaling cascades.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

The 2(1H)-pyrazinone scaffold has been identified as a promising motif for the ATP-competitive inhibition of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov

A notable example is the development of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). nih.govnih.gov MKK4 is a key regulator of hepatocyte regeneration, making it a promising target for treating degenerative liver diseases. nih.govnih.gov Starting from a less selective lead compound, researchers developed pyrazinone-based inhibitors with significant potency and selectivity. For instance, combining a cyclohexyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold with a tetrafluorophenol moiety resulted in a highly active MKK4 inhibitor with an IC₅₀ value of 37 nM. acs.org Further substitution with a 3-fluoro-2-hydroxybenzonitrile (B1392962) group maintained potent inhibition. acs.org

Table 1: MKK4 Inhibition by Pyrazinone Derivatives

Compound Scaffold Substitution Target Kinase IC₅₀ (nM) Selectivity over RSK4
Cyclohexyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one Tetrafluorophenol MKK4 37 2-fold
Cyclohexyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one 3-fluoro-2-hydroxybenzonitrile MKK4 - -

Receptor Modulation and Binding Studies (e.g., GPCRs)

Beyond enzyme inhibition, pyrazinone derivatives have been shown to modulate the function of G protein-coupled receptors (GPCRs). A key example is the investigation of oxazolo[3,4-a]pyrazine derivatives as antagonists for the Neuropeptide S receptor (NPSR), a GPCR involved in various neurobiological functions. nih.govnih.govacs.org

The lead compound in this class, SHA-68, demonstrated nanomolar antagonist potency. nih.gov Structure-activity relationship (SAR) studies led to the development of new derivatives with improved pharmacological profiles. For instance, the guanidine (B92328) derivative 16 exhibited significant nanomolar antagonist activity in vitro. nih.govnih.govacs.org Functional assays confirmed that these compounds act as antagonists, shifting the concentration-response curve of the endogenous ligand (NPS) to the right without altering its maximal effect. nih.gov

Table 2: NPSR Antagonist Activity of Oxazolo[3,4-a]pyrazine Derivatives

Compound Antagonist Potency (pA₂/pK_B)
SHA-68 (Compound 1 ) 7.28 - 8.16
Guanidine Derivative 16 7.10
Compound 21 7.59

Mechanistic Elucidation of Bioactivity

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. This involves studying their impact on cellular pathways and their precise binding interactions with their targets.

Cellular Pathway Perturbations Induced by Pyrazinone Derivatives

Certain aminophenoxazinone derivatives, which share structural similarities with the pyrazinone core, have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the compounds Phx-1 and Phx-3 induce apoptosis in neuroblastoma cells and cause apoptotic cell death specifically in neutrophils, suggesting a potential anti-inflammatory mechanism. mdpi.com

Molecular Interactions and Ligand-Target Binding Modes

Molecular modeling and docking studies have provided valuable insights into how these pyrazinone derivatives bind to their biological targets.

For the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4, the proposed binding mode involves the 2-aminopyrimidine (B69317) portion of the molecule interacting with the hinge region of the kinase's ATP-binding site. acs.org This interaction is a common feature for many kinase inhibitors. acs.org

In the case of the oxazolo[3,4-a]pyrazine antagonists of NPSR, molecular modeling studies were performed using a homology model of the receptor. nih.govacs.org These studies helped to rationalize the observed structure-activity relationships and provided an updated model of how these ligands interact with the receptor's binding pocket. nih.govacs.org

Diverse Pharmacological Profiles

The structural versatility of the pyrazinone core has led to the discovery of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The anticancer potential is one of the most explored areas, with derivatives showing activity against various cancer cell lines. mdpi.com Their ability to inhibit kinases like MKK4 and induce apoptosis contributes to this profile. nih.govmdpi.com Furthermore, some phthalazinone derivatives, which are structurally related, have demonstrated significant anti-inflammatory activity, comparable to the standard drug etoricoxib (B1671761) in preclinical models. osf.io Other derivatives have shown notable antifungal activity against pathogenic yeasts and fungi, such as Cryptococcus neoformans and various dermatophytes. osf.io

Table 3: Overview of Pharmacological Activities of Pyrazinone and Related Derivatives

Compound Class Pharmacological Activity Specific Example/Target
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-ones Kinase Inhibition MKK4
Oxazolo[3,4-a]pyrazines GPCR Antagonism Neuropeptide S Receptor (NPSR)
Aminophenoxazinones Anticancer, Anti-inflammatory Induction of apoptosis in cancer cells and neutrophils
Phthalazinones Anti-inflammatory, Antifungal COX-2 inhibition, Activity against C. neoformans

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Pyrazoline derivatives, which share a core heterocyclic structure with pyrazinones, have shown notable antimicrobial properties. Studies have revealed that these compounds exhibit moderate activity against a variety of bacterial and fungal strains. For instance, certain 2-pyrazoline (B94618) derivatives were tested for their in vitro antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. nih.gov The antimicrobial effects of these compounds did not significantly differ based on whether the pyrazoline ring was open (hydrazone) or closed. nih.gov

Specifically, some pyrazoline derivatives demonstrated the highest antibacterial activity against Staphylococcus aureus, with MIC values of 64 µg/mL. nih.gov The presence of certain substituents, such as a methoxy (B1213986) group at the 4-position of the phenyl ring at C-3, has been found to enhance antibacterial activity against strains like S. aureus and E. faecalis. nih.gov

Furthermore, pyrazole (B372694) derivatives have been recognized for their broad-spectrum pharmacological potential, including antibacterial and antifungal activities. nih.govmdpi.com Some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have exhibited significant antifungal activity against pathogenic fungi such as Aspergillus, Candida, and Cryptococcus neoformans. nih.gov These compounds also showed promising activity against Mycobacterium tuberculosis. nih.gov The antimicrobial activity of pyrazolone (B3327878) compounds has been investigated against fungi like Alternaria solani, with some derivatives showing potent activity. icapsr.com

Table 1: Antimicrobial Activity of Selected Pyrazoline Derivatives

Compound/Derivative Target Microorganism Activity (MIC) Reference
2-Pyrazoline derivatives Various bacteria and fungi 32-512 µg/mL nih.gov
Compounds 5, 19, and 24 (Pyrazolines) Staphylococcus aureus 64 µg/mL nih.gov
3-(4-chlorophenyl)-4-substituted pyrazoles Aspergillus, Candida, Cryptococcus neoformans Good antifungal activity nih.gov
4-Amino antipyrine (B355649) thiosemicarbazone Alternaria solani Potent antifungal activity icapsr.com
1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone Alternaria solani Potent antifungal activity icapsr.com

This table is for illustrative purposes and includes data for related pyrazole/pyrazoline structures to provide context for the potential of pyrazinone derivatives.

Antiviral Activity (e.g., Hepatitis C Virus NS3 Protease Inhibition)

Pyrazinone-based compounds have been designed and synthesized as inhibitors of the Hepatitis C Virus (HCV) NS3 protease. nih.gov These achiral peptidomimetic inhibitors are based on a dipeptidomimetic pyrazinone glycine (B1666218) P3P2 building block combined with an aromatic acyl sulfonamide. nih.gov The goal of this design was to create inhibitors structurally different from existing HCV protease inhibitors to overcome drug resistance. nih.gov

Structure-activity relationship studies and molecular modeling have shown that elongated substituents on the 2(1H)-pyrazinone core can occupy the S2 pocket of the enzyme, leading to improved inhibitory potency with Ki values as low as 0.11 μM. nih.gov Importantly, these pyrazinone-based inhibitors retained or even showed improved potency against common drug-resistant HCV variants, including A156T, D168V, and R155K. nih.govnih.gov The substituents on the pyrazinone ring were also found to significantly influence the compounds' solubility, metabolic stability, and cell permeability. nih.gov

Anticancer Activity in Cellular Models

Derivatives of pyrazinone and the structurally related pyrazoline have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov For instance, a series of pyrazoline derivatives were evaluated for their antiproliferative activity against HepG-2, Hela, and A549 cancer cell lines. nih.gov Some of these compounds showed notable inhibitory effects, comparable to the standard drug cisplatin. nih.gov

A newly synthesized thiadiazole derivative containing a 3-(4-chlorophenyl)-1H-pyrazol-4-yl moiety, CPNT, exhibited a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, with a very low IC50 value of 0.8 μg/ml in 24 hours. researchgate.netmanipal.edunitk.ac.in Studies indicated that this compound inhibited the growth of HepG2 cells by inducing apoptosis. researchgate.netmanipal.edunitk.ac.in

Furthermore, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their anticancer activity against glioblastoma cells. nih.gov One compound from this series, 4j, exhibited promising glioma growth inhibitory properties and was found to inhibit the kinase AKT2/PKBβ, a key component of an oncogenic signaling pathway in glioma. nih.gov This compound was also shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole and Pyrazinone Derivatives

Compound/Derivative Cell Line(s) Activity (IC50/GI50) Reference
Pyrazoline derivatives (5b, 6b) A549 Notable inhibitory effect nih.gov
CPNT HepG2 0.8 µg/ml researchgate.netmanipal.edunitk.ac.in

This table provides examples of the anticancer potential of the broader class of pyrazole-containing compounds, including those with the 3-(4-chlorophenyl) moiety.

Central Nervous System (CNS) Activity and Related Targets

Pyrazoline derivatives have been investigated for their potential in treating neurodegenerative disorders. nih.gov They have been shown to act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are targets in the management of diseases like Alzheimer's and Parkinson's. nih.gov Specifically, pyrazolines have been found to target MAO-A and MAO-B. nih.gov

In the context of anticonvulsant activity, novel derivatives of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) have been synthesized and evaluated. researchgate.net Some of these compounds showed potent anticonvulsant activity. researchgate.net Molecular docking studies have suggested that these compounds may interact with targets such as the human mitochondrial branched-chain aminotransferase (BCATm). researchgate.net

In Vitro Efficacy Assessments and Cellular Models for Pyrazinone Compounds

The in vitro efficacy of pyrazinone and related pyrazole compounds is typically assessed using a variety of cellular models and assays to determine their biological activity.

For evaluating anticancer activity , a common method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation. nih.gov This assay has been used to determine the 50% inhibitory concentration (IC50) values of pyrazolone derivatives against human tumor cell lines such as HepG2, OVCAR3, KB, and the multidrug-resistant KBv200 cell line. nih.gov Other cellular models for anticancer screening include HCT116 (colorectal carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). mdpi.comresearchgate.net For glioblastoma, primary patient-derived 2D cells and 3D neurospheres have been utilized to assess the efficacy of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov

To investigate the mechanism of action of anticancer compounds, techniques such as flow cytometry are employed to analyze the cell cycle and detect apoptosis. researchgate.netmanipal.edunitk.ac.in For example, the induction of apoptosis by a thiadiazole derivative was confirmed by observing an increased percentage of cells in the subG1 phase. researchgate.netmanipal.edunitk.ac.in

For assessing antimicrobial activity , the microbroth dilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) values of compounds against various bacterial and fungal strains. nih.gov The disc diffusion method on nutrient agar (B569324) is another technique employed for screening antifungal activity. icapsr.com

Table 3: Examples of In Vitro Cellular Models and Assays for Pyrazinone and Related Compounds

Biological Activity Cellular Model/Assay Purpose Reference
Anticancer MTT Assay (HepG2, OVCAR3, KB, KBv200) Determine IC50 values nih.gov
Anticancer HCT116, A549, MCF-7 cell lines Cytotoxicity screening mdpi.com
Anticancer Primary patient-derived glioblastoma 2D cells and 3D neurospheres Efficacy against glioma nih.gov
Anticancer Flow cytometry (HepG2) Cell cycle analysis and apoptosis detection researchgate.netmanipal.edunitk.ac.in
Antimicrobial Microbroth dilution Determine MIC values nih.gov

Computational and Theoretical Chemistry Studies on 3 4 Chlorophenyl Pyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. youtube.comscirp.org These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.

DFT Studies, HOMO/LUMO Analysis, and Molecular Electrostatic Potential (MEP)

DFT methods are employed to optimize the molecular geometry of pyrazinone derivatives and to calculate various electronic properties. scirp.orgirjweb.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. youtube.commdpi.com For pyrazine (B50134) derivatives, doping with heteroatoms like nitrogen and phosphorus has been shown to decrease the HOMO-LUMO gap, thereby facilitating charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.govchemrxiv.org For heterocyclic compounds, MEP analysis helps to determine the reactivity of specific atoms, such as the nitrogen atoms in the pyrazine ring, and how substitutions affect their interaction potential. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionSignificance in Drug Design
Optimized Geometry The lowest energy conformation of the molecule, including bond lengths and angles.Provides the most stable 3D structure for further studies like molecular docking.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity of the molecule to donate electrons in reactions. mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity of the molecule to accept electrons. mdpi.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.orgyoutube.com
MEP Map A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the therapeutic potential of 3-(4-Chlorophenyl)pyrazin-2(1H)-one analogues, molecular docking and molecular dynamics (MD) simulations are widely used to predict how these ligands might bind to biological targets like proteins or enzymes. nih.govnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For pyrazine and pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for various targets, including enzymes crucial for bacterial survival or cancer cell proliferation. nih.govresearchgate.netmdpi.com For instance, docking studies on pyrazine-based heterocycles against E. coli DNA gyrase have revealed key interactions, such as hydrogen bonds and π-hydrogen bonds, that contribute to their antibacterial activity. nih.gov The docking score and the analysis of binding poses help rationalize the structure-activity relationships (SAR) observed in biological assays. mdpi.com

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comfrontiersin.org By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and characterize the role of solvent molecules. nih.govfrontiersin.orggauss-centre.eu For pyrazolo[3,4-d]pyrimidines, MD simulations have been used to verify the stability of covalent bonds formed with target residues and to analyze the persistence of crucial hydrogen bonding interactions within the active site. nih.gov These simulations provide a more realistic and detailed understanding of the binding thermodynamics and kinetics. youtube.com

In Silico Screening and Virtual Library Design for Pyrazinone Analogues

The search for new drug candidates often begins with screening large collections of compounds. In silico screening, or virtual screening, uses computational methods to rapidly assess large libraries of chemical structures, prioritizing a smaller, more manageable set for experimental testing. springernature.com

Virtual Library Design

Virtual Screening

Once a library is established (either a virtual design or a collection of existing compounds), it can be screened against a specific biological target. youtube.com Structure-based virtual screening, which relies on molecular docking, is a common approach. springernature.com For example, a library of over 50,000 compounds was screened in silico against the MurA enzyme of E. coli, leading to the identification of novel inhibitors. nih.gov The hits from virtual screening are then subjected to further computational analysis and, ultimately, experimental validation. This hierarchical approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A successful drug must not only be active against its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. nih.gov

General Principles and Profiles

In silico ADME models use a compound's structure to predict its physicochemical and pharmacokinetic characteristics. nih.govyoutube.com These models are typically built using machine learning algorithms trained on large datasets of experimental results. nih.gov For pyrazinone analogues and other potential drug candidates, these predictions provide a general profile of their drug-likeness. johnshopkins.edunih.gov

Key ADME properties that are commonly modeled include:

Absorption: Predicting oral bioavailability and intestinal absorption, often correlated with properties like solubility and permeability. youtube.com

Distribution: Estimating the volume of distribution and the ability to cross biological barriers like the blood-brain barrier.

Metabolism: Identifying potential metabolic liabilities by predicting interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Predicting the primary routes of elimination from the body.

Toxicity: Early prediction of potential toxic effects, such as carcinogenicity or hepatotoxicity.

These predictive models allow chemists to filter out compounds with likely poor ADME profiles or to guide the structural modification of lead compounds to improve their pharmacokinetic properties. johnshopkins.edu

Conformational Analysis and Spectroscopic Property Prediction from Theoretical Models

Understanding the three-dimensional shape (conformation) and spectroscopic signatures of a molecule is essential for interpreting experimental data and understanding its interactions.

Conformational Analysis

A molecule's conformation can significantly influence its biological activity. youtube.com Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. nih.gov Computational methods can systematically explore the conformational space to find these preferred geometries. For flexible molecules, this analysis is critical for selecting the correct conformation to use in molecular docking studies. The study of halogenated pyran analogues, for instance, shows how different substituents can drive the molecule to adopt specific chair conformations, which in turn affects their interactions. nih.gov

Spectroscopic Property Prediction

Quantum chemical methods, such as DFT, can predict various spectroscopic properties with a high degree of accuracy. chemrxiv.orgnih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. chemrxiv.org By comparing calculated spectra with experimental data, the structural characterization of newly synthesized compounds can be confirmed. For example, DFT calculations have been used to assign the vibrational modes of halogen-substituted pyrazine-2-carboxamides, providing a detailed understanding of their spectroscopic features. chemrxiv.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is the first step in structural characterization. nih.gov For 3-(4-Chlorophenyl)pyrazin-2(1H)-one, the ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The protons on the pyrazinone ring are expected to appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carbonyl and imine groups. acs.org The protons of the 4-chlorophenyl ring would typically exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetrical substitution. researchgate.net The N-H proton of the pyrazinone lactam would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) would be the most downfield-shifted signal, typically appearing around 160-170 ppm. Carbons in the aromatic rings would resonate in the 120-150 ppm range.

Two-dimensional (2D) NMR experiments are employed for more complex molecules where 1D spectra may have overlapping signals. nih.gov

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to confirm the connectivity of protons within the pyrazinone and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the pyrazinone and chlorophenyl rings and confirming the position of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazinone C=O-~165
Pyrazinone C3-~145
Pyrazinone C5~7.8 - 8.2~130
Pyrazinone C6~7.6 - 8.0~125
Pyrazinone N-H~11.0 - 13.0 (broad)-
Chlorophenyl C1'-~133
Chlorophenyl C2'/C6'~7.9 - 8.3 (d)~129
Chlorophenyl C3'/C5'~7.4 - 7.6 (d)~129
Chlorophenyl C4'-~136

Note: These are estimated values based on typical ranges for pyrazinone and chlorophenyl moieties. Actual values may vary depending on the solvent and experimental conditions.

NMR is an invaluable tool for monitoring the progress of a chemical reaction in real-time. youtube.com During the synthesis of this compound, one could follow the disappearance of signals corresponding to the starting materials and the simultaneous appearance of new peaks characteristic of the product. nih.govacs.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Furthermore, quantitative ¹H NMR (qNMR) serves as a primary method for purity assessment. acs.orgnih.gov By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy. nih.gov This method is advantageous as it is non-destructive and can identify and quantify impurities, including residual solvents, without needing a reference standard for each impurity. nih.gov The presence of any unexpected signals in the ¹H or ¹³C NMR spectrum would indicate impurities, and 2D NMR techniques can help in their structural identification. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇ClN₂O), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula. The expected monoisotopic mass is approximately 206.0247 g/mol . The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is about one-third the intensity of the peak for the ³⁵Cl isotope. youtube.com

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions, which then fragment in a predictable manner. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. libretexts.org Key fragmentation pathways for this compound would likely involve:

Loss of CO (28 Da) from the pyrazinone ring.

Cleavage of the C-C bond between the two rings, generating a chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111/113) or a pyrazinone fragment. researchgate.net

Loss of a chlorine radical, followed by other fragmentations.

Fission of the pyrazinone ring itself. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z (mass-to-charge ratio)Possible Fragment IdentityComments
206/208[M]⁺Molecular ion peak, showing ³⁵Cl/³⁷Cl isotope pattern.
178/180[M - CO]⁺Loss of carbon monoxide from the pyrazinone ring.
111/113[C₆H₄Cl]⁺Chlorophenyl cation.
95[C₅H₃N₂O]⁺Pyrazinone fragment after loss of the chlorophenyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3000N-H StretchAmide (lactam)
~1680 - 1650C=O StretchAmide (lactam)
~1600, ~1500C=C StretchAromatic rings
~1400C=N StretchPyrazine (B50134) ring
~1100 - 1080C-Cl StretchAryl chloride
~830C-H Bendpara-disubstituted benzene

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Molecules with conjugated systems, such as the pyrazinone and phenyl rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) characteristic of the extended π-electron system. The presence of the chlorophenyl group and the pyrazinone core would result in distinct absorption bands, likely in the 250-350 nm range. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would determine the exact bond lengths, bond angles, and torsion angles of this compound. nih.gov

Analysis of related heterocyclic structures suggests that the pyrazinone ring would be largely planar. nih.govrsc.org X-ray analysis would also reveal the dihedral angle between the planes of the pyrazinone and the 4-chlorophenyl rings. Crucially, it would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. tut.ac.jp The compound would produce a peak at a specific retention time, and its purity can be calculated from the area of this peak relative to the total area of all peaks in the chromatogram. vwr.com HPLC is also used for the purification of the compound on a preparative scale. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. It can separate the target compound from any volatile impurities, with the mass spectrometer providing immediate structural information on each separated component. acs.org

These chromatographic methods are often used to complement NMR for a comprehensive purity assessment, as they can detect impurities that may not be visible by NMR and vice-versa. acs.org

3 4 Chlorophenyl Pyrazin 2 1h One As a Building Block in Complex Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The pyrazinone ring of 3-(4-Chlorophenyl)pyrazin-2(1H)-one serves as a versatile platform for the construction of various fused heterocyclic systems. The presence of nitrogen atoms, a carbonyl group, and an enamine-like functionality within the ring allows for a range of chemical transformations, including cycloaddition and condensation reactions, to build additional rings onto the core structure.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These fused systems are of significant interest in medicinal chemistry due to their potential as protein kinase inhibitors. beilstein-journals.orgmdpi.comcsic.es The general synthetic strategy often involves the reaction of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. While direct use of this compound as the pyrimidine (B1678525) precursor in a one-pot reaction is not extensively documented, its structural motifs are present in the resulting fused products. The synthesis of related 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffolds highlights the importance of the pyrazinone-like core in accessing these complex heterocycles. mdpi.com

Furthermore, the pyrazinone nucleus can undergo cycloaddition reactions to form polycyclic structures. For instance, [4+2] cycloaddition reactions involving dienes and dienophiles are a powerful tool for constructing six-membered rings. numberanalytics.comnih.gov The pyrazinone ring system, with its inherent diene-like character, can potentially participate in such reactions to yield novel fused systems. Research into the reactivity of 2(1H)-pyrazinones has shown their utility in forming a variety of fused heterocycles through different synthetic methodologies. nih.gov For example, the synthesis of pyridazin-3(2H)-ones, which share structural similarities with pyrazinones, has been shown to be a gateway to a variety of fused azines. nih.govresearchgate.net

The following table provides examples of fused heterocyclic systems that can be conceptually derived from pyrazinone-based precursors:

Fused Heterocyclic SystemGeneral Synthetic ApproachPotential Precursor Type
Pyrazolo[1,5-a]pyrimidinesThree-component reaction or cyclization3-Aminopyrazoles and β-dicarbonyls
Pyrido[1,2-a]pyrazinesIntramolecular cyclizationSubstituted pyrazines
Pyrazino[1,2-a]indolesPictet-Spengler reactionN-substituted indoles

Role in Multistep Organic Synthesis and Scaffold Diversification

The this compound scaffold is a valuable starting point for multistep organic syntheses, enabling the generation of diverse molecular libraries. The term "scaffold diversification" refers to the process of modifying a core molecular structure to create a wide range of analogues with different properties. The pyrazinone ring and the chlorophenyl group offer multiple points for chemical modification, making this compound an ideal candidate for such endeavors. nih.gov

The general principles of multistep synthesis often involve a series of sequential reactions to build up molecular complexity. youtube.comyoutube.comrsc.orgyoutube.comyoutube.com In the context of this compound, this could involve reactions such as N-alkylation or N-arylation at the pyrazinone nitrogen, substitution reactions at the chloro-position of the phenyl ring, or functionalization of the pyrazinone ring itself. These modifications can lead to a wide array of derivatives with potentially diverse biological activities.

A key strategy in medicinal chemistry is the use of a "privileged scaffold," which is a molecular framework that is able to bind to multiple biological targets. The pyrazinone core can be considered a privileged scaffold due to its presence in numerous biologically active compounds. By using this compound as a starting material, chemists can rapidly generate a library of compounds for screening against various biological targets. For example, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors, demonstrates the utility of a related pyrazolone (B3327878) scaffold in generating biologically relevant molecules. nih.gov

The following table outlines potential diversification strategies for the this compound scaffold:

Position of ModificationType of ReactionPotential New Functional Groups
N1-position of pyrazinoneAlkylation, ArylationAlkyl chains, Aryl groups, Heteroaryl groups
C4-position of phenyl ringNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols
Pyrazinone RingHalogenation, Cross-couplingHalogens, Aryl groups, Alkyl groups

Derivatization for the Development of Advanced Chemical Probes and Tools

The development of advanced chemical probes and tools is crucial for understanding complex biological processes. These molecules are designed to interact with specific biological targets and report on their activity or location within a cell. The this compound scaffold can be derivatized to create such probes.

A common strategy for developing chemical probes is to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a core scaffold that has affinity for a particular biological target. The versatility of the this compound structure allows for the introduction of linker groups at various positions, which can then be used to attach these reporter moieties. For instance, the synthesis of a pyrazoline-based compound, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), and its investigation for anti-inflammatory properties showcases how a related scaffold can be functionalized to create a molecule with specific biological activity. nih.gov While not a direct derivatization of the pyrazinone, this example illustrates the potential for creating bioactive molecules from similar chlorophenyl-containing heterocyclic cores.

The development of chemical probes often requires a multistep synthetic approach to install the necessary functionality. The principles of multistep synthesis discussed in the previous section are directly applicable here. By carefully planning a synthetic route, researchers can introduce reactive handles, such as amines, carboxylic acids, or alkynes, onto the this compound scaffold. These handles can then be used for bio-orthogonal conjugation reactions to attach reporter groups without interfering with the biological activity of the core molecule.

The following table summarizes the key components of a chemical probe derived from the this compound scaffold:

ComponentFunctionExample
Core ScaffoldProvides binding affinity and selectivity for the targetThis compound derivative
LinkerConnects the core scaffold to the reporter groupAlkyl chain, Polyethylene glycol (PEG)
Reporter GroupEnables detection and visualizationFluorescent dye (e.g., fluorescein), Biotin

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation of 4-chlorobenzaldehyde derivatives with glycinamide and glyoxal under alkaline conditions (10 N NaOH), followed by acidification (HCl) . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Reflux (100–120°C) promotes cyclization.
  • Catalysts : Acidic conditions (e.g., H₂SO₄) accelerate dehydration steps.
    Yield optimization (55–70%) requires monitoring via TLC or HPLC to track intermediate formation . Purity is improved through recrystallization or column chromatography .

Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Derivatives are synthesized via:

  • Chlorination : Treating the parent compound with POCl₃ under reflux to produce 2-chloro-3-(4-chlorophenyl)pyrazine (Table IV, Example 24) .
  • Substitution reactions : Introducing alkyl/aryl groups at the pyrazinone nitrogen via nucleophilic substitution (e.g., using alkyl halides).
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to modify the phenyl ring .
    Reaction progress is validated by NMR (e.g., disappearance of NH proton at δ 10–12 ppm) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., NH proton at δ 10–12 ppm; aromatic protons at δ 7–8 ppm) .
  • IR spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
    Dose-response curves (IC₅₀ values) guide further optimization .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional condensation and multicomponent approaches (e.g., Ugi reactions) for pyrazin-2(1H)-one synthesis?

Methodological Answer:

  • Traditional condensation : Proceeds via imine formation between glycinamide and glyoxal, followed by cyclization and dehydration (acid-catalyzed) .
  • Ugi reaction : A four-component reaction involving amines, aldehydes, isocyanides, and carboxylic acids. This method offers higher bond-forming efficiency and stereochemical diversity but requires optimization of stoichiometry and solvent (e.g., methanol/THF) .
    Mechanistic studies use isotopic labeling (e.g., ¹⁵N-glycinamide) and DFT calculations to map intermediates .

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazin-2(1H)-one derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies (e.g., anti-inflammatory vs. antimicrobial activity) to identify substituent-specific trends. For example, 4-chlorophenyl analogs show enhanced PDE5 inhibition versus 4-methoxyphenyl derivatives .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets like CRF-R1 .
  • Molecular docking : Validate SAR hypotheses using crystal structures of target proteins (e.g., PDE5 or kinase domains) .

Q. What challenges arise in scaling up multi-step syntheses of this compound derivatives, and how are they addressed?

Methodological Answer:

  • Intermediate instability : Protect reactive groups (e.g., NH with Boc) during purification .
  • Low yields in cross-coupling : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and ligand systems (e.g., XPhos) .
  • Byproduct formation : Use scavenger resins (e.g., QuadraSil® MP) to remove residual Pd .
    Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .

Q. How do electronic and steric effects of substituents influence the pharmacological profile of this compound?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and target binding via hydrophobic interactions (e.g., with PDE5’s catalytic pocket) .
  • Steric hindrance : Bulky substituents at the pyrazinone N1 position reduce off-target effects (e.g., selectivity over PDE6) .
  • Quantitative SAR (QSAR) : Hammett constants (σ) and molar refractivity (MR) correlate substituent effects with logP and bioavailability .

Q. What alternative methodologies exist for modifying the pyrazin-2(1H)-one core beyond traditional substitution?

Methodological Answer:

  • Photocatalysis : C–H functionalization using Ir(III) catalysts under blue light to introduce aryl/alkyl groups .
  • Biocatalysis : Enzymatic oxidation of pyrazine precursors (e.g., using cytochrome P450 mimics) .
  • Electrochemical synthesis : Anodic oxidation of amines to generate reactive intermediates for cyclization .
    These methods improve atom economy but require specialized equipment (e.g., flow reactors for photocatalysis) .

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